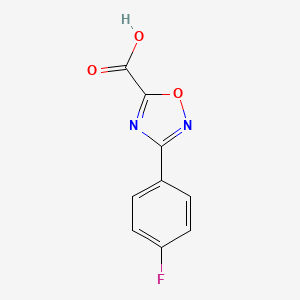

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

描述

属性

IUPAC Name |

3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDGJSXCYEQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651641 | |

| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944896-51-9 | |

| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Procedure B: One-Pot 1,3,4-Oxadiazole Synthesis-Amination

To synthesize aminated 1,3,4-oxadiazoles, O-benzoyl hydroxylamine (0.167 mmol, 1.0 equiv), triphenylphosphine (65.6 mg, 0.25 mmol, 1.5 equiv), lithium tert-butoxide (32.0 mg, 0.40 mmol, 2.4 equiv), copper(II) acetate (22.7 mg, 0.13 mmol, 0.75 equiv), and anhydrous 1,4-dioxane (0.50 mL, 0.17 M total) are added sequentially. The Schlenk tube is then sealed and put into an oil bath preheated at 40 °C and stirred for 18 h. After this time the reaction is cooled to rt and filtered through a silica plug, washing with EtOAc, and then concentrated in vacuo to afford the crude product. The crude product is purified by FCC, and subsequent PTLC when required, to afford the pure 2-amino-5-substituted 1,3,4-oxadiazole product.

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid as an anticancer agent. The 1,3,4-oxadiazole scaffold is recognized for its ability to interact with multiple biological targets involved in cancer proliferation.

Case Studies

A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant cytotoxic effects against leukemia cell lines when combined with other anticancer agents. For instance, a specific derivative exhibited over 90% inhibition against several cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that 1,3,4-oxadiazole derivatives can act as effective antimicrobial agents due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Several studies have reported the synthesis of oxadiazole derivatives that exhibit potent antibacterial and antifungal activities. For example:

- Synthesis and Testing : New derivatives were synthesized and tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Neuroprotective Effects

In addition to its anticancer and antimicrobial applications, this compound has been explored for neuroprotective effects.

Mechanisms

Research has indicated that certain oxadiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition may lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Anticancer | Enzyme inhibition | Significant cytotoxicity against leukemia cells |

| Antimicrobial | Disruption of cell membranes | Effective against various bacterial strains |

| Neuroprotective | AChE inhibition | Potential improvement in cognitive function |

作用机制

The mechanism by which 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to its biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Key Observations :

- The fluorine substituent balances moderate lipophilicity with polar interactions .

- Stereoelectronic Influence : The para-fluorine position maximizes symmetry and planarity, which may improve stacking interactions in enzyme active sites compared to meta-fluorine analogs .

Functional Group Modifications

Derivatization of the carboxylic acid group at position 5 significantly impacts activity:

Key Observations :

- Ester vs. Acid : Ester derivatives (e.g., ethyl esters) are preferred for agricultural uses due to stability and absorption, while the free carboxylic acid form may be optimal for targeted enzyme inhibition .

- Amide Derivatives : Amide formation retains hydrogen-bonding capacity while reducing acidity, which could improve blood-brain barrier penetration .

生物活性

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a 1,2,4-oxadiazole ring with a 4-fluorophenyl substituent and is being investigated for various pharmacological applications, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C₉H₅FN₂O₃

- Molecular Weight: 208.15 g/mol

- CAS Number: 944896-51-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit enzymes involved in inflammatory pathways and exhibit cytotoxic effects against cancer cells. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |

| Example B | U-937 (Leukemia) | <2.78 | Inhibits cell proliferation |

| Example C | A549 (Lung) | 0.12 | Apoptosis induction |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, these compounds exhibited higher potency than traditional chemotherapeutics like doxorubicin in some cases .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial activity. The compound demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans.

| Compound | Pathogen | Activity |

|---|---|---|

| Compound D | E. coli | Significant |

| Compound E | P. aeruginosa | Moderate |

| Compound F | C. albicans | High |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced their anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. For example, strong hydrophobic interactions were observed between the aromatic rings of oxadiazoles and amino acid residues in the active sites of receptors like EGFR .

- In Vivo Studies : While most research has focused on in vitro evaluations, preliminary in vivo studies are underway to assess the therapeutic efficacy and safety profiles of these compounds in animal models .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with high purity?

- Methodology : Optimize cyclization conditions using LiOH for deprotection of intermediates (e.g., ethyl esters to carboxylic acids). Monitor reaction progress via UPLC/MS and purify via recrystallization or column chromatography to remove byproducts like unreacted starting materials or oxadiazole isomers .

- Critical Parameters : Reaction temperature (room temperature vs. reflux), stoichiometry of base, and pH control during aqueous work-up to prevent degradation of the acid moiety .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR : Use H and C NMR to verify the fluorophenyl substituent (e.g., aromatic splitting patterns at δ 7.20–7.59 ppm) and oxadiazole ring protons.

- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH) stretches (~2500–3000 cm and ~1700 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H] or [M−H] ions) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. Include positive controls and dose-response curves (IC determination) .

- Cytotoxicity Screening : Use cell lines (e.g., HEK293 or HeLa) with MTT assays to assess viability at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the 4-fluorophenyl group on reactivity?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the fluorine atom. Compare charge distribution with non-fluorinated analogs to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., binding pockets of enzymes) to rationalize structure-activity relationships .

Q. What strategies improve the bioavailability of this compound?

- Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl or methyl esters) for enhanced membrane permeability. Hydrolyze in vivo via esterases to release the active form .

- Salt Formation : Prepare sodium or potassium salts to improve aqueous solubility. Characterize stability under physiological pH (e.g., 7.4) using HPLC .

Q. How does XRD analysis resolve crystallographic packing influenced by the fluorophenyl group?

- Crystal Structure Determination : Compare packing motifs (e.g., π-π stacking of fluorophenyl rings vs. hydrogen-bonding networks involving the carboxylic acid). Note how fluorine’s electronegativity affects intermolecular interactions .

- Thermal Analysis : Correlate crystallographic data with DSC/TGA to assess melting points and thermal stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。